molecular formula C16H12Cl2O B11516473 1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

Cat. No.: B11516473
M. Wt: 291.2 g/mol
InChI Key: ONUSTQNAQCDDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a fascinating organic compound with the following chemical formula:

C16H12Cl2O\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{O}C16​H12​Cl2​O

. It belongs to the class of cyclopropa[b]chromenes and exhibits intriguing properties. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

a. Synthesis Routes

The synthesis of 1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene involves cyclopropanation reactions. One common method is the reaction of an areno-condensed H-pyran with dihalocarbenes. For example, chlorocarbene can react with an appropriate precursor to form this compound .

b. Reaction Conditions

The reaction conditions typically involve mild temperatures and suitable solvents. The use of excess CHBr3 as a reagent and solvent has been reported for dibromocyclopropanation reactions .

c. Industrial Production

While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigations.

Chemical Reactions Analysis

1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers explore its interactions with biological systems.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: Its unique structure may have industrial applications.

Mechanism of Action

The precise mechanism by which 1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene exerts its effects remains an active area of study. Molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

While this compound stands out due to its cyclopropa[b]chromene scaffold, similar compounds include related cyclopropanated derivatives and other chromenes.

Properties

Molecular Formula

C16H12Cl2O

Molecular Weight

291.2 g/mol

IUPAC Name

1,1-dichloro-1a-phenyl-7,7a-dihydrocyclopropa[b]chromene

InChI

InChI=1S/C16H12Cl2O/c17-16(18)14-10-11-6-4-5-9-13(11)19-15(14,16)12-7-2-1-3-8-12/h1-9,14H,10H2

InChI Key

ONUSTQNAQCDDEG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(Cl)Cl)(OC3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.